An In-Depth Technical Guide to Cephalexin-d5: Chemical Structure and Isotopic Labeling
An In-Depth Technical Guide to Cephalexin-d5: Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and analytical methodologies for Cephalexin-d5, a deuterated analog of the widely used cephalosporin antibiotic, Cephalexin. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, offering detailed insights into the synthesis, characterization, and application of this stable isotope-labeled standard.
Chemical Structure and Isotopic Labeling
Cephalexin-d5 is a synthetically modified form of Cephalexin where five hydrogen atoms on the phenyl group of the D-phenylglycyl side chain have been replaced with deuterium atoms. This specific labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.
The IUPAC name for Cephalexin-d5 is (6R, 7R)-7-[[(2R)-2-amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] The deuterium labeling does not alter the core bicyclic β-lactam structure responsible for its antibiotic activity, ensuring that its chemical and physical properties closely mimic those of the unlabeled parent drug.
Caption: Chemical structure of Cephalexin-d5 with the location of isotopic labeling highlighted.
Quantitative Data
The primary application of Cephalexin-d5 is as an internal standard in analytical chemistry. The following tables summarize key quantitative data for Cephalexin and its deuterated analog.
| Parameter | Cephalexin | Cephalexin-d5 | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₄S | C₁₆H₁₂D₅N₃O₄S | [2] |
| Molecular Weight | 347.39 g/mol | 352.42 g/mol | [2] |
| Purity (HPLC) | Not specified | 98.96% | [2] |
| Isotopic Enrichment | Not applicable | >98% | [2] |
| Mass Spectrometry Data | Cephalexin | Cephalexin-d5 | Reference |
| Precursor Ion (m/z) | 347.9 | 352.9 | |
| Product Ion (m/z) | 106.1 | 111.1 |
Experimental Protocols
Synthesis of Cephalexin-d5
The synthesis of Cephalexin-d5 is typically achieved through an enzymatic or chemical acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with a deuterated D-phenylglycine derivative. The following is a generalized enzymatic synthesis protocol based on established methods for Cephalexin synthesis.
Materials:
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7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
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D-phenylglycine-d5 methyl ester (or other activated derivative)
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Immobilized penicillin G acylase
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Phosphate buffer (pH 6.5-7.5)
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Acetonitrile
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Hydrochloric acid
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Sodium hydroxide
Procedure:
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Reaction Setup: Suspend 7-ADCA and D-phenylglycine-d5 methyl ester in an aqueous phosphate buffer. The molar ratio of the deuterated side chain to the 7-ADCA nucleus is typically in the range of 1.5:1 to 2.5:1.
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Enzymatic Acylation: Add immobilized penicillin G acylase to the reaction mixture. Maintain the temperature and pH at optimal conditions for the enzyme (typically 25-30 °C and pH 6.5-7.5).
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Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until maximum conversion of 7-ADCA is achieved.
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Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for reuse.
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Product Precipitation: Adjust the pH of the filtrate to the isoelectric point of Cephalexin (typically around pH 4.0-5.0) using hydrochloric acid to precipitate the Cephalexin-d5.
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Isolation and Purification: Collect the precipitated product by filtration, wash with cold water and a water-miscible organic solvent (e.g., acetonitrile), and dry under vacuum.
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Characterization: Confirm the identity and purity of the synthesized Cephalexin-d5 using techniques such as NMR, Mass Spectrometry, and HPLC.
Analytical Method: Quantification by LC-MS/MS
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cephalexin in a biological matrix, using Cephalexin-d5 as an internal standard.
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Flow Rate: 0.4 mL/min
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Injection Volume: 10 µL
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Gradient Elution:
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0-0.5 min: 5% B
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0.5-2.0 min: Gradient to 95% B
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2.0-2.5 min: Hold at 95% B
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2.5-2.6 min: Return to 5% B
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2.6-3.5 min: Hold at 5% B
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Mass Spectrometry Conditions:
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Ion Source: Electrospray Ionization (ESI), positive mode
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Scan Type: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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Cephalexin: 347.9 → 106.1
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Cephalexin-d5 (Internal Standard): 352.9 → 111.1
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Sample Preparation (Plasma):
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To 100 µL of plasma sample, add 10 µL of Cephalexin-d5 internal standard solution (in a suitable solvent like methanol).
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Vortex briefly to mix.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Inject into the LC-MS/MS system.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of Cephalexin-d5.
Caption: A generalized workflow for the enzymatic synthesis of Cephalexin-d5.
Caption: A typical workflow for the quantitative analysis of Cephalexin using Cephalexin-d5 as an internal standard.
